molecular formula C14H15N3O2 B13883693 3-(2-methylpyrrolidine-1-carbonyl)-1H-quinoxalin-2-one

3-(2-methylpyrrolidine-1-carbonyl)-1H-quinoxalin-2-one

Katalognummer: B13883693
Molekulargewicht: 257.29 g/mol
InChI-Schlüssel: RGWKXRJCYVZZGW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-methylpyrrolidine-1-carbonyl)-1H-quinoxalin-2-one is a heterocyclic compound that features a quinoxaline core with a 2-methylpyrrolidine-1-carbonyl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methylpyrrolidine-1-carbonyl)-1H-quinoxalin-2-one typically involves the reaction of quinoxaline derivatives with 2-methylpyrrolidine-1-carbonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-methylpyrrolidine-1-carbonyl)-1H-quinoxalin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the quinoxaline core to dihydroquinoxaline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxaline derivatives.

Wissenschaftliche Forschungsanwendungen

3-(2-methylpyrrolidine-1-carbonyl)-1H-quinoxalin-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of materials with specific electronic and optical properties.

Wirkmechanismus

The mechanism of action of 3-(2-methylpyrrolidine-1-carbonyl)-1H-quinoxalin-2-one involves its interaction with specific molecular targets. The quinoxaline core can bind to enzymes or receptors, modulating their activity. The 2-methylpyrrolidine-1-carbonyl group may enhance the compound’s binding affinity and selectivity for these targets. The exact pathways and molecular interactions depend on the specific biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(2-methylpyrrolidine-1-carbonyl)naphthalen-2-amine
  • Pyrrolidine derivatives : These include pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones.

Uniqueness

3-(2-methylpyrrolidine-1-carbonyl)-1H-quinoxalin-2-one is unique due to its specific combination of a quinoxaline core and a 2-methylpyrrolidine-1-carbonyl substituent. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Eigenschaften

Molekularformel

C14H15N3O2

Molekulargewicht

257.29 g/mol

IUPAC-Name

3-(2-methylpyrrolidine-1-carbonyl)-1H-quinoxalin-2-one

InChI

InChI=1S/C14H15N3O2/c1-9-5-4-8-17(9)14(19)12-13(18)16-11-7-3-2-6-10(11)15-12/h2-3,6-7,9H,4-5,8H2,1H3,(H,16,18)

InChI-Schlüssel

RGWKXRJCYVZZGW-UHFFFAOYSA-N

Kanonische SMILES

CC1CCCN1C(=O)C2=NC3=CC=CC=C3NC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.